

# AM-2099: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile

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## Compound of Interest

Compound Name: AM-2099

Cat. No.: B15586077

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**AM-2099** is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This technical guide provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of **AM-2099**, based on preclinical studies. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

## Pharmacodynamic Profile

### In Vitro Potency and Selectivity

**AM-2099** is a highly potent inhibitor of human NaV1.7 with an IC<sub>50</sub> of 0.16  $\mu$ M. Its selectivity was assessed against a panel of other voltage-gated sodium channel subtypes.

| Channel Subtype | IC50 (μM) | Selectivity vs. hNaV1.7 |
|-----------------|-----------|-------------------------|
| hNaV1.7         | 0.16      | -                       |
| hNaV1.5         | >30       | >188-fold               |
| rNaV1.4         | >30       | >188-fold               |
| hNaV1.1         | 4.6       | 29-fold                 |
| hNaV1.2         | 2.6       | 16-fold                 |
| hNaV1.3         | 21        | 131-fold                |
| hNaV1.6         | 2.2       | 14-fold                 |
| hNaV1.8         | >30       | >188-fold               |

## In Vivo Pharmacodynamics: Histamine-Induced Scratching Model

The in vivo efficacy of **AM-2099** was evaluated in a histamine-induced scratching model in mice, a NaV1.7-dependent model of pruritus. Oral administration of **AM-2099** resulted in a dose-dependent reduction in scratching behavior.

| Dose (mg/kg, p.o.) | Mean Total Plasma Concentration (μM) | Mean Unbound Plasma Concentration (μM) | % Inhibition of Scratching |
|--------------------|--------------------------------------|--|----------------------------|
| 5                  | 0.4                                  | 0.03                                   | 25                         |
| 20                 | 2.1                                  | 0.15                                   | 50                         |
| 60                 | 8.8                                  | 0.62                                   | 75                         |

## Pharmacokinetic Profile

The pharmacokinetic properties of **AM-2099** were characterized in rats and dogs following intravenous and oral administration.

## Rat Pharmacokinetics

| Parameter                               | Value |
|---|-------|
| IV Clearance (CL) (mL/min/kg)           | 13    |
| IV Volume of Distribution (Vdss) (L/kg) | 1.9   |
| IV Half-life (t1/2) (h)                 | 2.2   |
| Oral Bioavailability (F) (%)            | 100   |

## Dog Pharmacokinetics

| Parameter                               | Value |
|---|-------|
| IV Clearance (CL) (mL/min/kg)           | 0.8   |
| IV Volume of Distribution (Vdss) (L/kg) | 0.5   |
| IV Half-life (t1/2) (h)                 | 18    |
| Oral Bioavailability (F) (%)            | 83    |

## Experimental Protocols

### In Vitro Electrophysiology

- Cell Line: HEK293 cells stably expressing human or rodent NaV channels.
- Method: Whole-cell patch-clamp electrophysiology.
- Protocol: Compounds were applied to the cells, and the inhibition of sodium current was measured to determine the IC50 values.

## Animal Models

- Species: Male Sprague-Dawley rats and male beagle dogs for pharmacokinetic studies. Male C57BL/6 mice for the pharmacodynamic study.
- Housing: Animals were housed in standard conditions with access to food and water ad libitum.

## Pharmacokinetic Studies

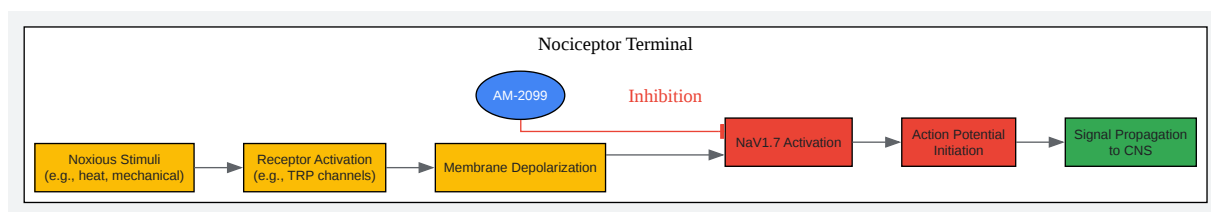
- Rat IV Dosing: **AM-2099** was administered as a single intravenous bolus dose of 2 mg/kg.
- Rat PO Dosing: **AM-2099** was administered orally at a dose of 10 mg/kg.
- Dog IV Dosing: **AM-2099** was administered as a single intravenous bolus dose of 0.5 mg/kg.
- Dog PO Dosing: **AM-2099** was administered orally at a dose of 2 mg/kg.
- Blood Sampling: Serial blood samples were collected at various time points post-dose.
- Bioanalysis: Plasma concentrations of **AM-2099** were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

## Histamine-Induced Scratching Model

- Acclimation: Mice were acclimated to the testing chambers for 30 minutes prior to dosing.
- Dosing: **AM-2099** was administered orally at doses of 5, 20, and 60 mg/kg. The vehicle was 0.5% methylcellulose in water.
- Histamine Challenge: 60 minutes after compound administration, histamine (100 µg in 20 µL of saline) was injected intradermally into the rostral part of the back.
- Behavioral Observation: The number of scratching bouts was counted for 30 minutes immediately following the histamine injection.
- Plasma Concentration Analysis: At the end of the behavioral observation, blood was collected to determine plasma concentrations of **AM-2099**.

## Visualizations

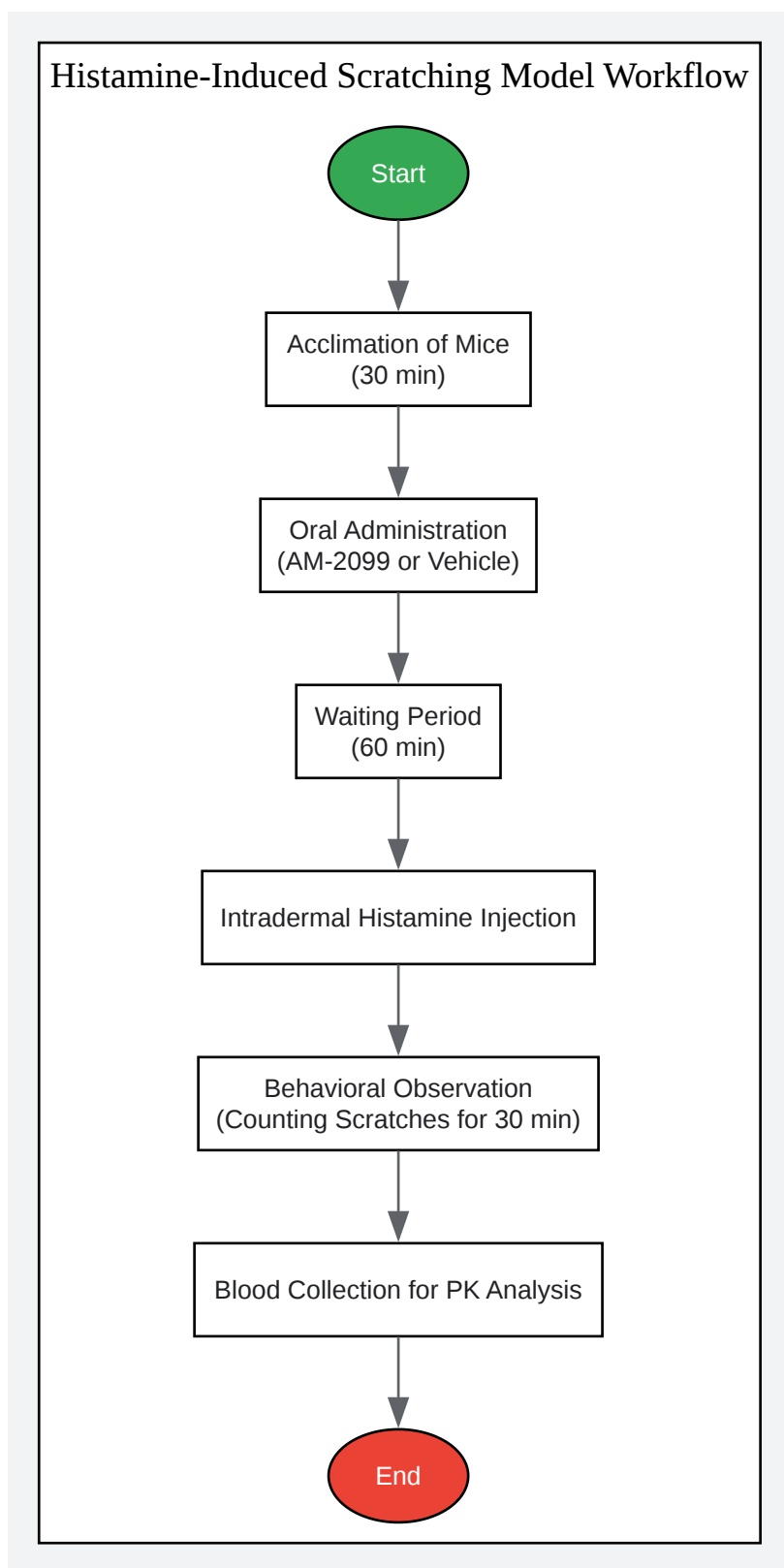
### Signaling Pathway of NaV1.7 in Nociception



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Caption: Role of NaV1.7 in nociceptive signal transduction and the inhibitory action of **AM-2099**.

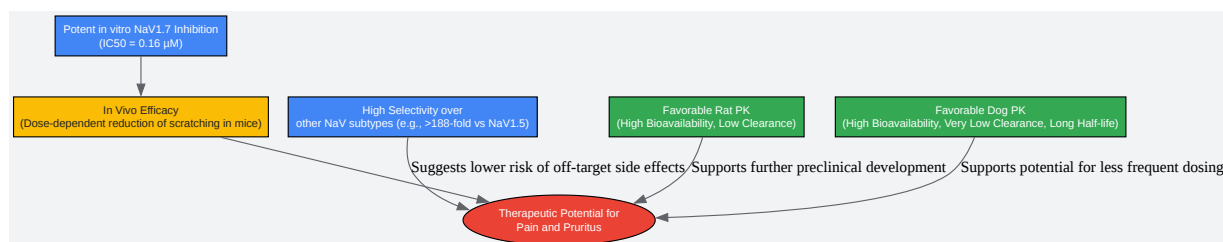
## Experimental Workflow for In Vivo Pharmacodynamic Study



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Caption: Step-by-step workflow of the histamine-induced scratching experiment in mice.

## Logical Relationship of AM-2099's Preclinical Profile



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Caption: Interrelationship of **AM-2099**'s key preclinical attributes and its therapeutic potential.

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